![molecular formula C32H63NO16 B574458 O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 CAS No. 187848-68-6](/img/no-structure.png)

O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

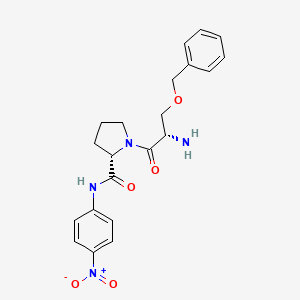

“O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000” is a water-soluble PEG reagent . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable bond . The Boc-protected amine can be deprotected under mild acidic conditions .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Polyethylene glycols (PEGs) and their derivatives are extensively used in biomedical applications due to their hydrophilicity, biocompatibility, and functional versatility. PEGylation, the process of attaching PEG chains to molecules or surfaces, improves the stability, solubility, and bioavailability of therapeutic agents, including proteins and peptides. This modification reduces immunogenicity and enhances the pharmacokinetic profiles of drugs, leading to increased circulation times and improved drug efficacy (Thai Thanh Hoang Thi et al., 2020).

Drug Delivery Systems

PEG and its derivatives are fundamental in designing drug delivery systems. They are used in creating block copolymers for nanocarriers, such as liposomes, micelles, and polymeric nanoparticles. These systems facilitate targeted delivery, controlled release, and reduced toxicity of therapeutic agents. The conjugation of PEG to nanoparticles or drugs significantly improves their solubility, stability, and biocompatibility, thereby enhancing their therapeutic potential (L. Yin et al., 2022).

Polymer Sciences

In polymer science, PEG and its derivatives are utilized to modify material properties, including hydrophilicity, flexibility, and biodegradability. PEG-based polymers and copolymers find applications in creating hydrogels, tissue engineering scaffolds, and biodegradable materials for medical use. These materials support cell growth and tissue regeneration, offering potential in repairing or replacing damaged tissues, such as in spinal cord injury repair (Xianbin Kong et al., 2017).

Environmental and Chemical Engineering

PEG and its derivatives are also explored in environmental and chemical engineering for their role in separation processes, such as pervaporation for ethylene glycol purification. Their unique properties facilitate the selective transport of compounds, contributing to more efficient and environmentally friendly separation technologies (V. Rostovtseva et al., 2022).

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 can be achieved through a two-step process. The first step involves the reaction of polyethylene glycol with 2-bromoethylamine hydrobromide to form O-(2-aminoethyl)polyethylene glycol. The second step involves the reaction of O-(2-aminoethyl)polyethylene glycol with Boc anhydride and succinic anhydride to form the final product.", "Starting Materials": [ "Polyethylene glycol 3,000", "2-Bromoethylamine hydrobromide", "Boc anhydride", "Succinic anhydride", "Triethylamine", "Diisopropylcarbodiimide", "Chloroform", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Reaction of polyethylene glycol with 2-bromoethylamine hydrobromide", "- Dissolve polyethylene glycol 3,000 in chloroform", "- Add 2-bromoethylamine hydrobromide, triethylamine, and diisopropylcarbodiimide to the solution", "- Stir the mixture at room temperature for 24 hours", "- Extract the product with chloroform and wash with sodium bicarbonate and sodium chloride", "- Dry the product with anhydrous sodium sulfate", "Step 2: Reaction of O-(2-aminoethyl)polyethylene glycol with Boc anhydride and succinic anhydride", "- Dissolve O-(2-aminoethyl)polyethylene glycol in chloroform", "- Add Boc anhydride, succinic anhydride, and triethylamine to the solution", "- Stir the mixture at room temperature for 24 hours", "- Extract the product with chloroform and wash with sodium bicarbonate and sodium chloride", "- Dry the product with anhydrous sodium sulfate", "- Purify the product using column chromatography" ] } | |

CAS-Nummer |

187848-68-6 |

Molekularformel |

C32H63NO16 |

Molekulargewicht |

717.847 |

IUPAC-Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C32H63NO16/c1-32(2,3)49-31(36)33-5-7-38-9-11-40-13-15-42-17-19-44-21-23-46-25-27-48-29-28-47-26-24-45-22-20-43-18-16-41-14-12-39-10-8-37-6-4-30(34)35/h4-29H2,1-3H3,(H,33,36)(H,34,35) |

InChI-Schlüssel |

QMJVJXMTYZIZKH-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.